molecular formula C15H20ClNO3 B5036444 2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride

2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride

Cat. No.: B5036444
M. Wt: 297.78 g/mol
InChI Key: DQTSVYFZNYKXBN-UHFFFAOYSA-N
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Description

2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate and reaction with an aldehyde in the presence of a base . The final product is obtained through desilylation with tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield enol derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Scientific Research Applications

2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride is unique due to its specific functional groups and the resulting biological activities

Properties

IUPAC Name

2-[methyl(propan-2-yl)amino]ethyl 1-benzofuran-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-11(2)16(3)8-9-18-15(17)14-10-12-6-4-5-7-13(12)19-14;/h4-7,10-11H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTSVYFZNYKXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CCOC(=O)C1=CC2=CC=CC=C2O1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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